TGR-1202
TGR-1202
TGR-1202(cas 1532533-67-7) is an orally available, next generation PI3Kdelta inhibitor, inhibits PI3Kδ activity in enzyme and cell based assays with IC50 and EC50 values of 22.2 and 24.3 nM respectively. TGR-1202 displays a high degree of selectivity over the alpha (>1000 fold), beta (>30-50 fold), and gamma (>15-50 fold) isoforms. Additionally, TGR-1202 causes a half-maximal inhibition of human whole blood CD19 cell proliferation between 100-300 nM. Treatment of PBMC with RP5264 resulted initially in a G2/M arrest followed by subsequent increase in the number of Sub G0 cells. Viability assays demonstrated that TGR-1202 caused a significant inhibition in growth as well as Akt phosphorylation of immortalized and primary leukemic cells. Further, the compound exhibited good oral absorption with favourable pharmacokinetic properties in rodents.
Brand Name:
Vulcanchem
CAS No.:
1532533-67-7
VCID:
VC0003178
InChI:
InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1
SMILES:
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
Molecular Formula:
C₃₁H₂₄F₃NO₃
Molecular Weight:
571.56
TGR-1202
CAS No.: 1532533-67-7
Inhibitors
VCID: VC0003178
Molecular Formula: C₃₁H₂₄F₃NO₃
Molecular Weight: 571.56
Purity: >98%
CAS No. | 1532533-67-7 |
---|---|
Product Name | TGR-1202 |
Molecular Formula | C₃₁H₂₄F₃NO₃ |
Molecular Weight | 571.56 |
IUPAC Name | 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one |
Standard InChI | InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 |
Standard InChIKey | IUVCFHHAEHNCFT-INIZCTEOSA-N |
SMILES | CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F |
Appearance | Solid powder |
Description | TGR-1202(cas 1532533-67-7) is an orally available, next generation PI3Kdelta inhibitor, inhibits PI3Kδ activity in enzyme and cell based assays with IC50 and EC50 values of 22.2 and 24.3 nM respectively. TGR-1202 displays a high degree of selectivity over the alpha (>1000 fold), beta (>30-50 fold), and gamma (>15-50 fold) isoforms. Additionally, TGR-1202 causes a half-maximal inhibition of human whole blood CD19 cell proliferation between 100-300 nM. Treatment of PBMC with RP5264 resulted initially in a G2/M arrest followed by subsequent increase in the number of Sub G0 cells. Viability assays demonstrated that TGR-1202 caused a significant inhibition in growth as well as Akt phosphorylation of immortalized and primary leukemic cells. Further, the compound exhibited good oral absorption with favourable pharmacokinetic properties in rodents. |
Purity | >98% |
Synonyms | TGR-1202; TGR1202; TGR 1202 |
Reference | 1: Locatelli SL, Careddu G, Inghirami G, Castagna L, Sportelli P, Santoro A, Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016 Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID: 27499137. |
PubChem Compound | 72950888 |
Last Modified | Nov 11 2021 |
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